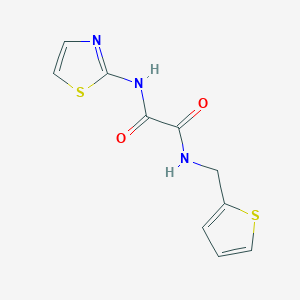
(5-(p-Tolyl)isoxazol-3-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . The compound you mentioned seems to be a complex structure that includes both of these components.
Synthesis Analysis
Isoxazoles can be synthesized through several methods, including the condensation of activated nitro compounds with alkenes to give isoxazolines . Pyrrolidines can be synthesized through various methods, including the cyclization of amino acids .Molecular Structure Analysis
The molecular structure of isoxazoles and pyrrolidines has been extensively studied. For example, X-ray diffraction analysis has been used to determine the crystal structure of these compounds .Chemical Reactions Analysis
Isoxazoles and pyrrolidines can undergo various chemical reactions. For example, isoxazoles can participate in (3 + 2) cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Some general properties of isoxazoles and pyrrolidines can be found in the literature .Applications De Recherche Scientifique
(5-(p-Tolyl)isoxazol-3-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate has been the subject of scientific research due to its potential applications in various fields. It has been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use as an antibacterial agent, as it has been shown to have activity against various bacterial strains.
Mécanisme D'action
The mechanism of action of (5-(p-Tolyl)isoxazol-3-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity. Additionally, this compound has been shown to inhibit the activity of β-lactamase, an enzyme produced by some bacteria that can inactivate certain antibiotics.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the production of reactive oxygen species, which can contribute to oxidative stress and cell damage. This compound has also been shown to have anti-inflammatory effects, as it can inhibit the production of certain inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
(5-(p-Tolyl)isoxazol-3-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and has a consistent chemical composition. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a potentially useful tool for studying various biological processes.
However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, this compound has not been extensively studied in vivo, which means that its effects in living organisms are not well understood.
Orientations Futures
There are several future directions for research on (5-(p-Tolyl)isoxazol-3-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate. One area of interest is its potential use as an antitumor agent. Further studies are needed to determine the efficacy of this compound in vivo and to investigate its mechanism of action in cancer cells.
Another area of interest is the potential use of this compound as an antibacterial agent. Further studies are needed to determine its activity against various bacterial strains and to investigate its mechanism of action.
Additionally, this compound may have potential applications in other fields, such as materials science and catalysis. Further studies are needed to investigate its properties and potential uses in these areas.
Conclusion
In conclusion, this compound is a synthetic molecule that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential uses of this compound and its mechanism of action.
Méthodes De Synthèse
(5-(p-Tolyl)isoxazol-3-yl)methyl 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylate is synthesized through a multistep process that involves the reaction of p-tolylhydrazine with ethyl acetoacetate to form 5-(p-Tolyl)isoxazol-3-yl)hydrazinecarboxylate. The resulting compound is then reacted with methyl chloroformate to form this compound, which is this compound.
Safety and Hazards
Propriétés
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-15-3-7-17(8-4-15)21-12-19(24-29-21)14-28-23(27)18-11-22(26)25(13-18)20-9-5-16(2)6-10-20/h3-10,12,18H,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHXSUQHCOBRQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,5-dimethylphenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2900295.png)
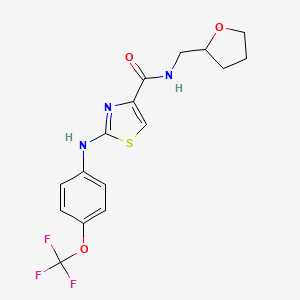
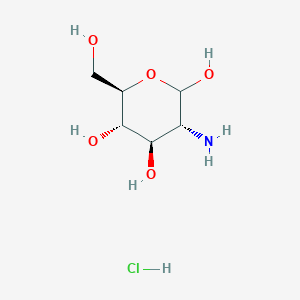
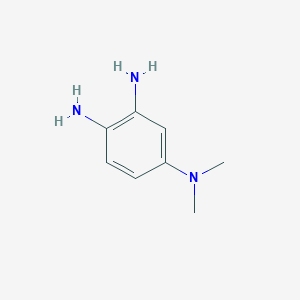
![2-[(2-Fluorophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2900302.png)

![4-Methoxy-N-[3-[methyl(prop-2-ynyl)amino]propyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2900304.png)

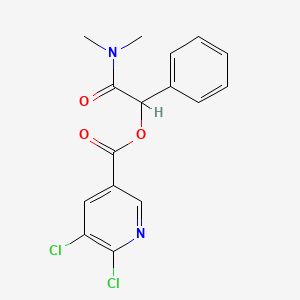
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenoxyacetamide](/img/structure/B2900310.png)
